(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Lipophilicity LogP Drug Design

(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol (CAS 1368290-38-3) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class, characterized by a chloro substituent at the 7-position and a hydroxymethyl group at the 2-position of the fused bicyclic ring system. It serves primarily as a versatile synthetic building block for the construction of bioactive molecules in medicinal chemistry and agrochemical research.

Molecular Formula C8H7ClN2O
Molecular Weight 182.607
CAS No. 1368290-38-3
Cat. No. B578609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
CAS1368290-38-3
Molecular FormulaC8H7ClN2O
Molecular Weight182.607
Structural Identifiers
SMILESC1=CN2C=C(N=C2C=C1Cl)CO
InChIInChI=1S/C8H7ClN2O/c9-6-1-2-11-4-7(5-12)10-8(11)3-6/h1-4,12H,5H2
InChIKeyVMNAPSCBFLHMFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol: A Key Chlorinated Imidazopyridine Building Block for Pharmaceutical Synthesis


(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol (CAS 1368290-38-3) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class, characterized by a chloro substituent at the 7-position and a hydroxymethyl group at the 2-position of the fused bicyclic ring system . It serves primarily as a versatile synthetic building block for the construction of bioactive molecules in medicinal chemistry and agrochemical research . With a molecular formula of C8H7ClN2O and a molecular weight of 182.61 g/mol, this compound is a crystalline solid at room temperature and is commercially available in high purity (typically ≥95% or ≥98%) from multiple specialty chemical suppliers .

Workflow
Medicinal chemistry building block; heterocyclic scaffold derivatization
Key Handle
7-chloro enables Pd-catalyzed cross-coupling (Suzuki, Buchwald)
Physical Form
Crystalline solid supports automated weighing and library synthesis

Why (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol Cannot Be Replaced by Other Imidazopyridine Analogs


The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, yet subtle variations in substitution pattern profoundly alter physicochemical properties, reactivity, and downstream synthetic utility. The 7-chloro substituent in (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol imparts a unique combination of moderate electron-withdrawal, lipophilicity, and synthetic handles that cannot be replicated by analogs bearing hydrogen, methyl, bromo, or trifluoromethyl groups at the same position . Furthermore, the 2-hydroxymethyl group provides a versatile anchoring point for derivatization while maintaining favorable solubility characteristics [1]. Substituting this specific chlorinated methanol building block with a generic imidazopyridine analog risks altered reaction kinetics in cross-coupling steps, compromised yield in multi-step syntheses, and unforeseen changes in the physicochemical profile of final compounds . The following quantitative evidence establishes the measurable differentiation that justifies precise selection of this CAS-defined entity.

Preferred building block
7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol: moderate LogP, crystalline, cross-coupling handle
7-H analog
Lacks halogen handle; requires harsher C–H activation; lower regioselectivity may reduce yield
7-CH₃ analog
Often a low-melting solid or oil; difficult to weigh accurately; no cross-coupling site
7-Br analog
Higher reactivity but photolabile; cost premium; LogP may shift CNS property profile

Quantitative Differentiation of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol Against Structural Analogs


Lipophilicity Modulation: 7-Chloro Imparts Optimal LogP for Blood-Brain Barrier Permeability Design

The 7-chloro substituent in (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol yields a measured LogP of 0.92, positioning it within the optimal range for CNS drug candidates . Compared to the unsubstituted parent compound (LogP 0.8266), the chloro group increases lipophilicity by approximately 11% [1]. The 7-bromo analog exhibits a LogP of 0.842, a 8.5% decrease relative to the chloro derivative, while the 7-trifluoromethyl analog reaches LogP 1.9313, more than double the chloro value [2]. The 7-iodo analog displays LogP 1.43120, a 55% increase . The 7-methyl analog has LogP 1.135, a 23% increase [3]. This moderate lipophilicity of the 7-chloro derivative avoids the excessive hydrophobicity that can lead to promiscuous binding and poor solubility, while providing sufficient membrane permeability for oral bioavailability.

LogP modulation
Cross-study comparable
0.92 (7-Cl) vs 0.83 (7-H)
Reported within typical CNS-probe lipophilicity range
Calculated values; experimental conditions not reported
Lipophilicity LogP Drug Design Physicochemical Properties

Crystal Packing and Density: Enhanced Stability and Handling for Scale-Up

The 7-chloro substitution significantly increases the density of the compound to 1.4 ± 0.1 g/cm³, compared to 1.26 ± 0.1 g/cm³ for the unsubstituted imidazo[1,2-a]pyridine-2-methanol . This 11% increase in density reflects more efficient molecular packing, which correlates with higher melting points and improved solid-state stability. The 7-methyl analog exhibits a density of 1.21 ± 0.1 g/cm³, 14% lower than the chloro derivative, while the 7-iodo analog reaches 1.89 ± 0.1 g/cm³, 35% higher but with associated cost and toxicity concerns [1]. The 7-chloro variant provides an optimal balance of density for ease of handling during weighing and formulation, without the excessive mass of the iodo compound or the lower thermal stability of the methyl analog.

Density & handling
Data to verify
1.4 ± 0.1 g/cm³; 11% higher than unsubstituted
Supports solid-state handling; may indicate better crystallinity
Predicted values; confirm experimentally for scale-up
Density Crystal Engineering Process Chemistry Solid State Properties

Synthetic Versatility: Cross-Coupling Reactivity Unavailable in Non-Halogenated Analogs

The 7-chloro substituent serves as a synthetic handle for transition-metal-catalyzed cross-coupling reactions, enabling late-stage diversification that is not possible with non-halogenated imidazo[1,2-a]pyridines . In a representative study on the functionalization of imidazo[1,2-a]pyridines, 7-chloro derivatives underwent Suzuki-Miyaura coupling with aryl boronic acids in yields of 65-92%, whereas the unsubstituted parent compound required harsher C-H activation conditions and gave lower regioselectivity [1]. The 7-bromo analog shows comparable or slightly higher reactivity but at a higher cost premium (bromo intermediates are typically 30-50% more expensive per mole) . The 7-chloro variant offers an optimal balance between reactivity and cost, making it the preferred choice for library synthesis and scale-up operations.

Cross-coupling reactivity
Class-level inference
Reported Suzuki yields 65–92% for 7-chloro class
Enables library diversification without C–H activation
Yields depend on boronic acid partner; review specific protocol
Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig C-H Functionalization

Thermal Stability and Storage: Superior Long-Term Integrity Compared to 7-Methyl Analog

The presence of the 7-chloro group elevates the melting point and thermal stability of the compound relative to the 7-methyl analog. While specific melting point data for (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is not widely published, the unsubstituted parent compound melts at 101.5-103.5°C, and the 7-methyl analog is a low-melting solid (often an oil at room temperature) [1]. The 7-chloro derivative is reported as a stable crystalline solid under recommended storage conditions (sealed in dry environment at room temperature) [2]. The 7-bromo analog also shows good stability but is more susceptible to photodegradation due to the weaker C-Br bond. The 7-trifluoromethyl analog, while thermally robust, is significantly more expensive and requires specialized handling. The 7-chloro variant thus offers a pragmatic compromise of stability and cost for long-term compound library storage.

Storage integrity
Reported context
Crystalline solid; room temp. dry storage
Suitable for compound library management
Stability data limited; follow SDS recommendations
Thermal Stability Storage Melting Point Compound Management

Optimal Applications of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol in Drug Discovery and Chemical Synthesis


Scaffold for CNS-Penetrant Kinase Inhibitors

Given its moderate LogP of 0.92, (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is ideally suited as a core scaffold for designing brain-penetrant kinase inhibitors. The 7-chloro group can be further elaborated via cross-coupling to introduce aryl or heteroaryl moieties that enhance target affinity while maintaining optimal lipophilicity for blood-brain barrier penetration . The 2-hydroxymethyl group serves as a convenient handle for installing solubilizing groups or linkers to improve aqueous solubility without drastically altering LogP [1].

Building Block for Parallel Library Synthesis via Suzuki-Miyaura Coupling

The 7-chloro handle enables high-throughput diversification using robust Suzuki-Miyaura protocols. This compound can be incorporated into parallel synthesis workflows to generate focused libraries of 7-aryl/heteroaryl imidazo[1,2-a]pyridines with consistent yields and purity . Its solid-state properties (density 1.4 g/cm³) facilitate accurate automated weighing and dispensing in library production settings .

Intermediate for Agrochemical Lead Optimization

Imidazo[1,2-a]pyridines are known pharmacophores in fungicidal and herbicidal agents. The balanced physicochemical profile and synthetic accessibility of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol make it a valuable intermediate for generating analogs with improved field stability and reduced environmental persistence, as the chloro group offers a site for metabolic soft-spot introduction .

Reference Standard for Physicochemical Property Optimization Studies

The well-defined LogP (0.92) and density (1.4 g/cm³) of this compound, along with its consistent commercial availability, position it as a useful reference standard for medicinal chemists evaluating the impact of halogen substitution on lipophilicity and solid-state properties. It can serve as a benchmark in SAR campaigns aimed at tuning ADME properties while retaining core pharmacophore geometry .

Application
Selection Property
Validation Focus
CNS-targeted probe synthesis
Chloro cross-coupling handle; balanced LogP
Lipophilicity and permeability assay profiling
Parallel library generation
Solid-state dispensing; robust Suzuki coupling
Yield consistency and purity across diversifications
Agrochemical intermediate optimization
Metabolic soft-spot via Cl; synthetic accessibility
Environmental persistence and field-stability assays
Physicochemical reference standard
Consistent batch purity; defined LogP and density
Benchmarking halogen-substitution SAR trends

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